molecular formula C20H19N3O3 B6492152 N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898435-45-5

N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No. B6492152
CAS RN: 898435-45-5
M. Wt: 349.4 g/mol
InChI Key: IUDSRQOJSZJRGV-UHFFFAOYSA-N
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Description

“N’-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide” is a complex organic compound . The SMILES string representation of the molecule is CCCCC(=O)Nc1cc2CCN3C(=O)CCc(c1)c23 .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C16H20N2O2/c1-2-3-4-14(19)17-13-9-11-5-6-15(20)18-8-7-12(10-13)16(11)18/h9-10H,2-8H2,1H3,(H,17,19) . This indicates that the molecule contains 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 384.4919 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

properties

IUPAC Name

N-benzyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-7-6-14-10-16(11-15-8-9-23(17)18(14)15)22-20(26)19(25)21-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDSRQOJSZJRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

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